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Compound of Interest

Compound Name: VT103

Cat. No.: B8195871 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive overview of the use of VT103, a selective

inhibitor of TEA Domain (TEAD) transcription factors, in preclinical mouse xenograft models.

The information is intended to guide researchers in designing and executing in vivo studies to

evaluate the anti-tumor efficacy of VT103.

Introduction
VT103 is an orally active small molecule that selectively inhibits the auto-palmitoylation of

TEAD1.[1][2] This post-translational modification is crucial for the interaction between TEAD

proteins and the transcriptional co-activators YAP (Yes-associated protein) and TAZ

(transcriptional co-activator with PDZ-binding motif), which are the downstream effectors of the

Hippo signaling pathway.[1][2] By blocking TEAD auto-palmitoylation, VT103 disrupts the

YAP/TAZ-TEAD complex, thereby inhibiting the transcription of target genes involved in cell

proliferation, survival, and migration.[1][2] Preclinical studies have demonstrated the potent

anti-tumor activity of VT103 in various cancer models, particularly those with a dysregulated

Hippo pathway, such as NF2-deficient mesothelioma and BRAF V600E-mutated lung

adenocarcinoma.[3][4][5]

Mechanism of Action

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b8195871?utm_src=pdf-interest
https://www.benchchem.com/product/b8195871?utm_src=pdf-body
https://www.benchchem.com/product/b8195871?utm_src=pdf-body
https://www.benchchem.com/product/b8195871?utm_src=pdf-body
https://www.selleckchem.com/products/vt103.html
https://www.medchemexpress.com/vt103.html
https://www.selleckchem.com/products/vt103.html
https://www.medchemexpress.com/vt103.html
https://www.benchchem.com/product/b8195871?utm_src=pdf-body
https://www.selleckchem.com/products/vt103.html
https://www.medchemexpress.com/vt103.html
https://www.benchchem.com/product/b8195871?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12210045/
https://aacrjournals.org/mct/article/20/6/986/673270/Small-Molecule-Inhibitors-of-TEAD-Auto
https://pubmed.ncbi.nlm.nih.gov/40202586/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8195871?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The Hippo signaling pathway is a key regulator of organ size and tissue homeostasis. Its core

components consist of a kinase cascade that ultimately phosphorylates and inactivates the

transcriptional co-activators YAP and TAZ. When the Hippo pathway is inactive,

unphosphorylated YAP and TAZ translocate to the nucleus and bind to TEAD transcription

factors, driving the expression of genes that promote cell growth and inhibit apoptosis. In many

cancers, this pathway is dysregulated, leading to the constitutive activation of YAP/TAZ-TEAD-

mediated transcription.

VT103 selectively targets the auto-palmitoylation of TEAD1, a modification essential for its

function.[2] By inhibiting this process, VT103 prevents the formation of a functional

transcriptional complex with YAP/TAZ.[1][2] This leads to the downregulation of key

downstream target genes such as CTGF (Connective Tissue Growth Factor), CYR61

(Cysteine-Rich Angiogenic Inducer 61), and the anti-apoptotic protein survivin (BIRC5).[3][4][5]

The inhibition of these pro-tumorigenic genes results in reduced cell proliferation and increased

apoptosis in cancer cells.[3]
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Caption: Mechanism of action of VT103 in the Hippo signaling pathway.
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Data Presentation
The following tables summarize the in vivo efficacy of VT103 in different mouse xenograft

models as reported in preclinical studies.

Table 1: Efficacy of VT103 Monotherapy in NF2-deficient Mesothelioma Xenograft Models
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Xenograft
Model

Dose
(mg/kg,
p.o., QD)

Treatment
Duration

Outcome

Tumor
Growth
Inhibition
(TGI) (%)

Reference

NCI-H226 0.3 Not Specified

Blocked

tumor growth

(not

statistically

significant)

76.43 [4]

NCI-H226 1 Not Specified

Significant

tumor

regression

Not Specified [4]

NCI-H226 3 Not Specified

Significant

tumor

regression

Not Specified [4]

NCI-H226 10 Not Specified

Significant

tumor

regression

Not Specified [4]

NCI-H2373-

Tu-P2
0.3 Not Specified

Blocked

tumor growth

(not

statistically

significant)

76.43 [4]

NCI-H2373-

Tu-P2
1 Not Specified

Significant

tumor

regression

110.51 [4]

NCI-H2373-

Tu-P2
3 Not Specified

Significant

tumor

regression

118.32 [4]

NCI-H2373-

Tu-P2
10 Not Specified

Significant

tumor

regression

126.70 [4]
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Table 2: Efficacy of VT103 in Combination Therapy in a BRAF V600E-mutated Lung

Adenocarcinoma Xenograft Model

Xenograft Model Treatment Groups Outcome Reference

KTOR81 Dabrafenib + VT103
Enhanced efficacy of

dabrafenib
[3][5]

Table 3: Pharmacodynamic Effects of VT103 in Mesothelioma Xenograft Models

Xenograft
Model

Dose
(mg/kg,
p.o.)

Time Point
Pharmacod
ynamic
Marker

Result Reference

NCI-H226 1, 3, 10

4 hours after

3rd daily

dose

CTGF and

CYR61

mRNA

expression

Dose-

dependent

downregulati

on

[4]

NCI-H2373
10 (3 daily

doses)
Not Specified

CTGF mRNA

expression

5-fold

downregulati

on

[4]

Experimental Protocols
Xenograft Model Establishment
This protocol provides a general guideline for establishing subcutaneous xenograft models.

Specific cell numbers and timelines may need to be optimized for different cell lines.

Materials:

Cancer cell line of interest (e.g., NCI-H226, NCI-H2373, KTOR81)

Complete cell culture medium

Phosphate-buffered saline (PBS), sterile
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Trypsin-EDTA

Matrigel (optional, can improve tumor take rate)

Immunodeficient mice (e.g., nude or SCID mice), 4-6 weeks old[6]

1 mL syringes with 27- or 30-gauge needles[6]

Digital calipers

Procedure:

Cell Preparation:

1. Culture cancer cells in complete medium until they reach 70-80% confluency.[6]

2. Harvest cells by trypsinization, wash with PBS, and perform a cell count using a

hemocytometer and trypan blue to assess viability.[6]

3. Resuspend the required number of cells (e.g., 3 x 10^6 cells) in an appropriate volume of

sterile PBS or a mixture of PBS and Matrigel (e.g., 1:1 ratio).[6] Keep cells on ice.[7]

Animal Preparation and Cell Implantation:

1. Allow mice to acclimatize for 3-5 days upon arrival.[6]

2. Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).

3. Clean the injection site (e.g., lower flank) with an antiseptic solution.[6]

4. Gently mix the cell suspension and draw it into a 1 mL syringe.[6]

5. Inject the cell suspension (e.g., 100-200 µL) subcutaneously into the flank of the mouse.[6]

Tumor Growth Monitoring:

1. Monitor the mice regularly for tumor formation.
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2. Once tumors are palpable, measure their dimensions (length and width) using digital

calipers 2-3 times per week.

3. Calculate tumor volume using the formula: Volume = (width)^2 x length / 2.[6]

4. Randomize mice into treatment groups when tumors reach a predetermined average

volume (e.g., 50-100 mm³).[6]

VT103 Formulation and Administration
Materials:

VT103 powder

Vehicle components (e.g., DMSO, PEG300, Tween80, corn oil, sterile water)[1]

Oral gavage needles

Procedure:

Formulation (Example):

For an oil-based formulation: Prepare a stock solution of VT103 in DMSO. For a 1 mL

working solution, add 50 µL of an 8 mg/mL DMSO stock to 950 µL of corn oil and mix

thoroughly.[1]

For an aqueous formulation: Prepare a stock solution of VT103 in DMSO. For a 1 mL

working solution, add 50 µL of an 82 mg/mL DMSO stock to 400 µL of PEG300 and mix.

Add 50 µL of Tween80 and mix. Finally, add 500 µL of sterile water to reach the final

volume.[1]

Note: The formulation should be prepared fresh daily.[1]

Administration:

1. Administer VT103 or vehicle control to the mice via oral gavage.

2. The typical dosing schedule is once daily (QD).[2]
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3. The volume administered should be based on the mouse's body weight.

Efficacy and Pharmacodynamic Assessment
Procedure:

Efficacy Assessment:

1. Continue to measure tumor volumes and body weights throughout the study. No adverse

effects of VT103, as measured by body weight, were observed in preclinical studies.[3]

2. At the end of the study, euthanize the mice and excise the tumors for weight measurement

and further analysis.

Pharmacodynamic Assessment:

1. For pharmacodynamic studies, tumors can be harvested at specific time points after the

last dose (e.g., 4 hours).[4]

2. Excised tumors can be snap-frozen in liquid nitrogen or fixed in formalin for subsequent

analysis.

3. Analyze the expression of target genes (e.g., CTGF, CYR61) by qRT-PCR to confirm

target engagement.[4]

4. Western blotting or immunohistochemistry can be used to assess changes in protein

levels (e.g., survivin).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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